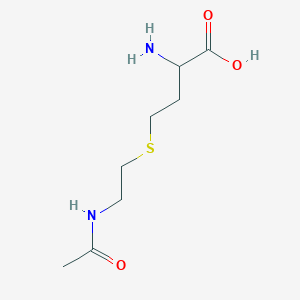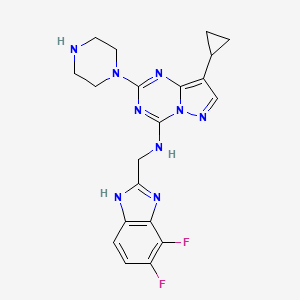
Cdk12-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk12-IN-6 is a pyrazolotriazine compound known for its potent inhibitory activity against cyclin-dependent kinase 12 (CDK12). CDK12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. The inhibition of CDK12 has significant implications in cancer therapy, particularly in targeting tumors with defects in DNA damage response pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk12-IN-6 involves multiple steps, starting with the preparation of the pyrazolotriazine core. The reaction conditions typically include the use of high temperatures and specific catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Cdk12-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds .
Aplicaciones Científicas De Investigación
Cdk12-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK12 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of CDK12, particularly in gene transcription and DNA damage response.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, especially in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK12
Mecanismo De Acción
Cdk12-IN-6 exerts its effects by binding to the hydrophobic pocket of CDK12, preventing its phosphorylation activity. This inhibition blocks the subsequent signaling pathways involved in transcription and DNA damage repair. The molecular targets of this compound include the C-terminal domain of RNA polymerase II and various transcription factors .
Comparación Con Compuestos Similares
Similar Compounds
SR-4835: A noncovalent dual inhibitor of CDK12 and CDK13.
LL-K12-18: A dual-site molecular glue that enhances the degradation of cyclin K.
Uniqueness
Cdk12-IN-6 is unique due to its high specificity and potency against CDK12. Unlike other inhibitors, it has a lower IC50 value, indicating stronger inhibitory activity at lower concentrations. This makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C20H21F2N9 |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-piperazin-1-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C20H21F2N9/c21-13-3-4-14-17(16(13)22)27-15(26-14)10-24-19-29-20(30-7-5-23-6-8-30)28-18-12(11-1-2-11)9-25-31(18)19/h3-4,9,11,23H,1-2,5-8,10H2,(H,26,27)(H,24,28,29) |
Clave InChI |
BQWUTZRKMIAITL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCNCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


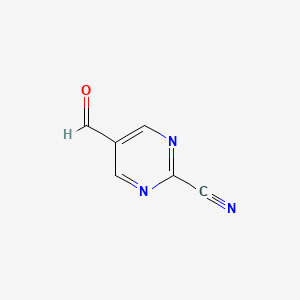

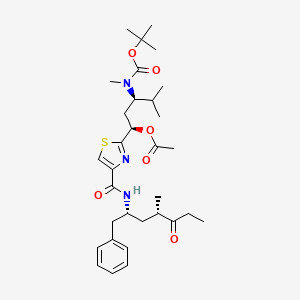

![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)
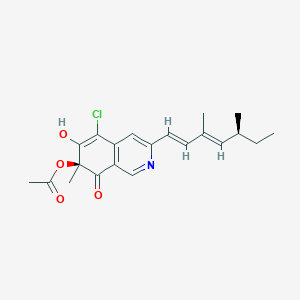
![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)
